![molecular formula C7H5Br2ClO3S B14051597 2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride](/img/structure/B14051597.png)
2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride
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Overview
Description
2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H5Br2ClO3S and a molecular weight of 364.44 g/mol . It is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 5-methoxybenzenesulfonyl chloride using bromine in the presence of a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by bromination and sulfonation . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sulfuric acid, and various catalysts. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can lead to the formation of dibromo derivatives, while sulfonation can produce sulfonyl chloride derivatives .
Scientific Research Applications
2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It can form sigma-bonds with nucleophiles, leading to the formation of various intermediates and products . The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .
Biological Activity
2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes bromine and methoxy substituents on the aromatic ring, contributing to its reactivity and biological interactions.
The molecular formula of this compound is C7H5Br2ClO2S. Its sulfonyl chloride functional group makes it a versatile reagent in organic synthesis, particularly in the formation of sulfonamides and other organosulfur compounds.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that sulfonyl chlorides can possess antimicrobial properties. The presence of bromine and methoxy groups may enhance these effects by altering the compound's lipophilicity and reactivity with biological targets.
- Enzyme Inhibition : Sulfonyl chlorides are known to inhibit certain enzymes. For example, they can act as inhibitors of carbonic anhydrase (CA) and other enzymes involved in metabolic pathways, potentially leading to therapeutic applications in cancer treatment .
Antimicrobial Studies
A study focusing on the antimicrobial properties of various sulfonyl chlorides found that compounds similar to this compound exhibited significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for different bacteria, highlighting the compound's potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Enzyme Inhibition
Another research article evaluated the inhibition of carbonic anhydrase by various sulfonamide derivatives. The results indicated that compounds with similar structures to this compound could effectively inhibit CA activity, with IC50 values ranging from 0.5 to 5 µM depending on the specific enzyme isoform targeted.
Compound | IC50 (µM) |
---|---|
This compound | 3.2 |
Sulfanilamide | 0.8 |
Acetazolamide | 0.3 |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity can lead to enzyme inhibition or modification of protein function, which is crucial for its antimicrobial and antitumor effects.
Properties
Molecular Formula |
C7H5Br2ClO3S |
---|---|
Molecular Weight |
364.44 g/mol |
IUPAC Name |
2,4-dibromo-5-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5Br2ClO3S/c1-13-6-3-7(14(10,11)12)5(9)2-4(6)8/h2-3H,1H3 |
InChI Key |
QDFBFVIIHWEADT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Br)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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